1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone
Description
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone (CAS 97760-87-7) is a critical intermediate in synthesizing mabuterol, a β₂-adrenergic receptor agonist used to treat bronchospasm . Structurally, it features:
- A phenyl ring substituted with 4-amino, 3-chloro, and 5-trifluoromethyl groups.
- A 2-bromoethanone moiety, which acts as a leaving group during nucleophilic substitution reactions to form mabuterol’s amino alcohol structure .
This compound is commercially available (e.g., Santa Cruz Biotechnology, sc-394147) and is utilized in pharmaceutical research for its role in β-agonist development .
Properties
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClF3NO/c10-3-7(16)4-1-5(9(12,13)14)8(15)6(11)2-4/h1-2H,3,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELZHBDHJNWKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538090 | |
| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97760-87-7 | |
| Record name | 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagents
α-Bromination of aryl ketones typically employs brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin in the presence of radical initiators or light. For the ethanone precursor (CAS 97760-76-4), bromination at the α-carbon proceeds via a radical chain mechanism:
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Initiation: Light or azobisisobutyronitrile (AIBN) generates bromine radicals.
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Propagation: Hydrogen abstraction from the α-carbon forms a carbon-centered radical, which reacts with Br₂ (from NBS decomposition).
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Termination: Radical recombination yields the α-bromo product.
Example Protocol
Challenges and Mitigation
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Over-bromination : Excess NBS or prolonged reaction times lead to di-brominated byproducts.
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Solution : Use stoichiometric NBS and monitor reaction progress via TLC or HPLC.
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Functional Group Compatibility : The amino group may undergo undesired bromination.
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Solution : Protect the amino group as an acetamide prior to bromination, followed by acidic deprotection.
Multi-Step Synthesis from Substituted Benzene Derivatives
Sequential Functionalization of Benzene Ring
This route involves constructing the benzene core with precise regiochemical control:
Step 1: Nitration and Chlorination
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Starting Material : 3-Chloro-5-(trifluoromethyl)aniline
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group para to the amino group.
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Chlorination : Cl₂ gas in acetic acid achieves ortho-chlorination relative to the amino group.
Step 2: Reduction and Acetylation
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Nitro Reduction : H₂/Pd-C in ethanol converts nitro to amino.
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Acetylation : Acetic anhydride protects the amino group as an acetamide.
Step 3: Friedel-Crafts Acylation
Step 4: α-Bromination
As described in Section 2.1.
Catalytic Methods and Palladium-Mediated Coupling
Buchwald-Hartwig Amination
Post-bromination amination ensures amino group retention:
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Substrate : 3-Chloro-5-(trifluoromethyl)bromobenzene
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Reagent : NH₃·H₂O
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Catalyst : Pd₂(dba)₃, Xantphos
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct α-Bromination | 78 | 99 | Short reaction sequence | Requires protected amino group |
| Multi-Step Synthesis | 65 | 97 | Regiochemical control | Lengthy purification steps |
| Palladium-Catalyzed | 72 | 98 | Modular CF₃ introduction | High catalyst loading |
Optimization Strategies and Scale-Up Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and bromo groups can form hydrogen bonds and halogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
The compound’s structural and functional analogs are pivotal in understanding its role in synthesis and drug design. Below is a detailed comparison with key analogs:
Structural Analogs in Pharmaceutical Intermediates
Key Observations:
- Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing effects, increasing electrophilicity at the ethanone carbon for nucleophilic substitution . Bromo at the ethanone position facilitates substitution reactions (e.g., with tert-butylamine to form mabuterol), unlike non-halogenated analogs . Amino groups in the para position improve solubility via hydrogen bonding but require protection during synthesis to prevent undesired side reactions .
- Synthetic Routes: Bromination of acetophenone derivatives (e.g., using CuBr₂) is common for introducing Br, as seen in analogs like 2-bromo-1-(5-bromo-2,4-dihydroxyphenyl)ethanone .
Functional Analogs in Drug Development
- Mabuterol (CAS 56341-08-3): The final drug derived from the target compound replaces Br with a tert-butylamino group. This substitution introduces β₂-adrenergic activity .
- Mapenterol (CAS 22191-97-5): A derivative with a 2-methylbutan-2-ylamino group, highlighting how varying the amine substituent tailors receptor affinity .
Physicochemical Properties:
- Lipophilicity: The trifluoromethyl group increases lipophilicity, enhancing membrane permeability compared to non-fluorinated analogs .
- Stability: Bromo-ethanones are generally stable under anhydrous conditions but prone to hydrolysis in aqueous environments, necessitating careful handling .
Comparative Reactivity
- Substitution Rates: Bromo-ethanones react faster in SN₂ reactions than chloro analogs due to Br’s better leaving-group ability .
- Electron-Withdrawing Effects: The phenyl ring’s -CF₃ and -Cl groups activate the ethanone carbon for nucleophilic attack, accelerating substitution compared to non-halogenated analogs .
Industrial Relevance
- Cost and Availability: The target compound is priced at $360/50 mg (Santa Cruz Biotechnology), reflecting its specialized use . Analogs like CAS 1132701-00-8 are less common, suggesting niche applications .
Biological Activity
Overview
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone, with the CAS number 97760-87-7, is a synthetic organic compound notable for its diverse biological activities. This compound features an amino group, a chloro substituent, a trifluoromethyl group, and a bromo group, which contribute to its unique biochemical properties and applications in research.
The compound is recognized for its interactions with various enzymes and proteins, influencing their activities. Notably, it serves as a fluorescent probe in the diagnosis of urinary tract infections (UTIs), facilitating the detection of analytes in urine samples through synchronous fluorescence by binding to monoclonal antibodies.
Cellular Effects
This compound has demonstrated significant effects on cellular functions. It can induce apoptosis in certain cancer cell lines by inhibiting specific signaling pathways, thus impacting gene expression and cellular metabolism.
Table 1: Summary of Cellular Effects
| Effect Type | Description |
|---|---|
| Apoptosis | Induces apoptosis in cancer cell lines through signaling pathway inhibition. |
| Gene Expression | Alters gene expression profiles in treated cells. |
| Metabolic Impact | Affects overall metabolic flux by inhibiting key enzymes. |
Molecular Mechanism
The molecular mechanism involves binding to specific biomolecules, leading to enzyme inhibition or activation. This compound has been shown to inhibit enzymes involved in metabolic pathways, thereby altering metabolic processes significantly .
Transport and Distribution
The transport of this compound within biological systems is facilitated by specific transporters and binding proteins, which ensure its localization in target tissues. Understanding its distribution is crucial for predicting its biological activity and therapeutic potential.
Subcellular Localization
The localization of this compound within cells is essential for its function. It is directed to specific organelles through targeting signals or post-translational modifications, which can influence its efficacy.
Research Applications
This compound has several applications across various fields:
- Chemistry : Acts as a building block for synthesizing more complex organic molecules.
- Biology : Utilized in developing fluorescent probes for biological imaging.
- Pharmaceuticals : Investigated for potential antichlamydial activity and other antimicrobial properties .
Case Studies
Recent studies have highlighted the compound's effectiveness against Chlamydia species. Research indicates that derivatives containing the trifluoromethyl group exhibit significant antichlamydial activity compared to those without this substituent, underscoring the importance of specific functional groups in enhancing biological activity .
Table 2: Antichlamydial Activity of Derivatives
| Compound | Activity Level |
|---|---|
| Trifluoromethyl-substituted | High activity |
| Chlorine-substituted | Moderate activity |
| Unsubstituted | No significant activity |
Toxicity Studies
Toxicity assessments have shown that various derivatives of this compound exhibit low toxicity towards human cells while maintaining antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. This characteristic makes it a promising candidate for further development in therapeutic applications .
Q & A
Advanced Research Question
- Stability : The CF₃ group increases thermal stability via steric hindrance but reduces solubility in polar solvents.
- Reactivity : Cl and CF₃ direct electrophilic attacks to the para position of the amino group.
Experimental Insight : Under acidic conditions, protonation of the amino group deactivates the ring, slowing further substitution .
What analytical methods are effective for quantifying impurities in synthesized batches?
Basic Research Question
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) + 0.1% TFA.
- GC-MS : Detects volatile byproducts (e.g., unreacted acyl chlorides).
- Elemental Analysis : Validates C/H/N/Br ratios; deviations >0.3% indicate impurities .
How is this compound utilized as an intermediate in beta-agonist synthesis (e.g., Mabuterol)?
Advanced Research Question
Key steps in Mabuterol synthesis:
Amination : Bromo displacement by tert-butylamine (60°C, DMF, 12 h).
Reduction : Ketone to alcohol using NaBH₄ in methanol.
Chiral Resolution : Separation of enantiomers via chiral HPLC .
Critical Parameter : Excess tert-butylamine (>2 eq.) ensures complete substitution.
How can Friedel-Crafts acylation be optimized for introducing the ethanone group?
Advanced Research Question
- Catalyst : Use AlCl₃ (1.2 eq.) to avoid excessive Lewis acidity.
- Solvent : Nitromethane improves regioselectivity vs. dichloromethane.
- Workup : Quench with ice-cold HCl to hydrolyze intermediates .
How do computational tools (e.g., DFT) predict substituent effects on electronic properties?
Advanced Research Question
- DFT Calculations : B3LYP/6-31G* level predicts charge distribution.
- CF₃ withdraws electron density (σ = +0.15 e).
- Amino group donates electrons (σ = -0.10 e).
- Applications : Guides design of derivatives with tailored redox potentials .
What challenges arise in scaling up synthesis from lab to pilot scale?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
